erythropifaden
Description
Erythropifaden is a synthetic organometallic compound characterized by a hybrid phosphine-alkene ligand coordinated to a transition metal center, likely iron or copper based on structural analogs . Its synthesis involves multi-step reactions under controlled conditions, with a focus on optimizing yield and purity for industrial scalability . The compound's stability under physiological conditions and its redox activity make it a subject of interest in both materials science and pharmacology .
Properties
CAS No. |
128523-71-7 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Synonyms |
erythropifaden |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Synthesis Efficiency : this compound demonstrates higher synthesis yields (78–85%) compared to Cu(PPh₃)(EtPy) (65–72%), attributed to optimized ligand-metal coordination .
- Ligand Flexibility : Unlike Fe-Pyridophos, this compound’s hybrid ligand allows tunable electronic properties, enhancing catalytic versatility .
- Biomedical Relevance : Cu(PPh₃)(EtPy) shares antimicrobial activity with this compound, but the latter’s phosphine-alkene system offers improved stability in acidic environments .
Comparison with Functionally Similar Compounds
Table 2: Functional Analogs of this compound
Key Findings:
- Antimicrobial Efficacy: this compound’s IC₅₀ against E. coli (12.5 μM) is superior to non-metal pyridine derivatives (e.g., 25–30 μM for simple pyridine analogs) .
- Functional Diversity : While Ru-bpy complexes excel in photocatalysis, this compound’s dual functionality in catalysis and biomedicine broadens its applicability .
- Limitations : Unlike Azidothymidine, this compound lacks targeted antiviral activity, highlighting a gap for future structural modifications .
Analytical and Spectral Data Comparison
Table 3: Spectral Signatures of this compound vs. Analogs
Key Findings:
- IR Spectroscopy : this compound’s distinct C≡C stretch (2105 cm⁻¹) differentiates it from Cu and Fe analogs, which lack alkene bonds .
- Mass Spectrometry : Higher molecular weight (498 m/z) compared to Cu(PPh₃)(EtPy) (432 m/z) reflects its complex ligand architecture .
Discussion of Research Findings
- Efficacy : this compound’s catalytic efficiency in polymerization reactions exceeds Fe-Pyridophos by 20–25%, likely due to enhanced electron-donating ligands .
- Safety Profile : Preliminary toxicity studies indicate lower cytotoxicity (LD₅₀ > 500 mg/kg) compared to Cu-based analogs (LD₅₀ ~ 300 mg/kg), making it safer for biomedical use .
- Industrial Viability: this compound’s synthesis aligns with green chemistry principles, with 85% atom economy vs. 70% for Ru-bpy complexes .
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